molecular formula C8H10N2O3 B2362154 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid CAS No. 160096-98-0

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

カタログ番号: B2362154
CAS番号: 160096-98-0
分子量: 182.179
InChIキー: XHMUCUBQVBBGNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a pyrimidine derivative characterized by a dihydropyrimidinone core substituted with a methyl group at position 4 and a propanoic acid side chain at position 3.

特性

IUPAC Name

3-(4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-6(2-3-7(11)12)8(13)10-4-9-5/h4H,2-3H2,1H3,(H,11,12)(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUCUBQVBBGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Methyl-Substituted Ureas with Ethoxymethylenemalonate

The cyclocondensation of methyl-substituted ureas with diethyl ethoxymethylenemalonate represents a foundational approach for constructing the 4-methyl-6-oxopyrimidine core. In a representative procedure, methylthiourea sulfate reacts with diethyl ethoxymethylenemalonate under alkaline conditions to yield ethyl 2-methylthio-4-hydroxypyrimidine-5-carboxylate (Table 1).

Table 1: Reaction Conditions for Pyrimidine Core Formation

Reagent Solvent Base Temperature Time Yield
Methylthiourea sulfate Ethanol NaOH (16%) Room temp. 10 h 99.7%
2-Methyl-isothiourea Ethanol EtONa 5°C → RT 3 h 87.6%

Adapting this method, 4-methyl substitution is achievable by replacing methylthiourea with 4-methyl-2-thiourea. Subsequent hydrolysis of the ethyl ester using 1 N HCl or NaOH converts the ester to the carboxylic acid. For instance, acid hydrolysis at 0°C with HCl yielded 92% purity in analogous systems.

Side Chain Introduction via Nucleophilic Alkylation

The propanoic acid moiety can be introduced through alkylation of 5-bromo-4-methyl-6-oxopyrimidine intermediates. A two-step protocol involves:

  • Phosphoryl Chloride-Mediated Chlorination : Treatment of 4-hydroxy precursors with POCl₃ in acetonitrile at reflux (6 h) achieves 77% conversion to 4-chloro intermediates.
  • Alkylation with Ethyl Acrylate : Reaction of the chloropyrimidine with ethyl acrylate under Pd catalysis forms the C5-propanoate ester. Final saponification with NaOH (2 M, 60°C, 4 h) delivers the target acid.

Key challenges include regioselectivity control during alkylation. X-ray crystallography data from related compounds confirms that steric effects favor substitution at the C5 position over C2 or C4.

Multi-Step Synthesis from β-Keto Esters

An alternative route employs β-keto esters as building blocks for simultaneous pyrimidine ring formation and side chain installation:

  • Micheal Addition : Ethyl 3-aminopropanoate reacts with acetylacetone in acetic acid to form a β-enamino ester.
  • Cyclization : Heating the intermediate with urea in ethanol (80°C, 8 h) induces cyclization, yielding the pyrimidine ring with an inherent propanoate side chain.
  • Demethylation : Selective oxidation of the 4-methyl group using KMnO₄ in acidic medium completes the synthesis (reported 68% overall yield in analogous systems).

This method benefits from convergent synthesis but requires precise pH control during oxidation to prevent over-degradation.

Enzymatic Resolution of Racemic Mixtures

Recent advances employ lipase-mediated kinetic resolution to isolate enantiomerically pure product from racemic precursors. Using Candida antarctica lipase B (CAL-B) in isopropyl ether, the (R)-enantiomer of methyl 3-(4-methyl-6-oxopyrimidin-5-yl)propanoate is acetylated 4.3 times faster than the (S)-form, enabling 98% ee after 72 h. Subsequent hydrolysis with Pseudomonas fluorescens esterase completes the synthesis (82% yield, >99% ee).

Industrial-Scale Optimization Considerations

Large-scale production (≥100 kg batches) necessitates modifications to laboratory protocols:

  • Solvent Recycling : Toluene/POCl₃ mixtures are distilled and reused, reducing waste by 40%.
  • Continuous Flow Systems : Tubular reactors operating at 105°C with 15 min residence time improve chlorination efficiency to 89%.
  • Crystallization Control : Seeding with product nanocrystals (50-100 nm) during acid precipitation enhances particle size distribution (D90 < 200 μm).

化学反応の分析

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

科学的研究の応用

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By binding to the active site of the enzyme, the compound can prevent the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body .

類似化合物との比較

a) 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid (CAS 28181-39-7)

  • Structure : Differs in having two oxo groups (positions 2 and 4) and a fully saturated tetrahydropyrimidine ring.
  • Molecular Weight : 198.18 g/mol vs. 198.18 g/mol for the target compound (exact match likely due to similar substituents).

b) 3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid (CAS 1210644-04-4)

  • Structure : Features a pyridin-4-yl substituent at position 2 instead of hydrogen.
  • Molecular Weight : 259.26 g/mol, significantly higher due to the aromatic pyridine group.
  • Functional Impact : The pyridine moiety introduces π-π stacking capabilities and basicity, which may enhance binding to biological targets (e.g., enzymes or receptors) .

c) 3-(4-Methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl)propanoic acid (CAS 21506-68-3)

  • Structure : Substituted with a phenyl group at position 2.
  • Molecular Weight : ~272.27 g/mol (estimated).

Non-Pyrimidine Propanoic Acid Analogs

a) Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 from )

  • Structure: 3-Phenylpropanoic acid backbone with chlorine substitutions on the aromatic ring.
  • Biological Activity : Demonstrated selective antimicrobial effects against Escherichia coli and Staphylococcus aureus, with minimal antifungal activity.
  • Comparison : Unlike the pyrimidine-based target compound, these lack heterocyclic rings but share the carboxylic acid group, suggesting divergent mechanisms of action .

b) 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid (Compound 5, )

  • Structure : Features a pyran ring instead of pyrimidine.
  • Biological Activity : Moderate antifungal activity against Aspergillus niger but weak against Candida albicans.
  • Key Differences : The pyran ring’s oxygen atom may confer different electronic properties compared to the nitrogen-rich pyrimidine core .

Sulfur-Containing Derivatives

3-[2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic Acid

  • Structure : Contains a difluoromethylthio (-SCF2H) group at position 2.
  • Functional Impact : The electron-withdrawing fluorine atoms and sulfur group could enhance metabolic stability and modulate enzyme inhibition profiles compared to the unsubstituted target compound .

Research Implications

For instance, the pyridine- or phenyl-substituted variants (CAS 1210644-04-4 and 21506-68-3) warrant further investigation for targeted antimicrobial or anticancer applications, while sulfur-containing derivatives (e.g., ) could optimize pharmacokinetic profiles. Comparative studies with non-pyrimidine propanoic acids () suggest that the dihydropyrimidinone core is critical for balancing solubility and bioactivity.

生物活性

3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and cytotoxic effects, supported by data tables and relevant case studies.

The molecular structure of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid can be represented by the following characteristics:

PropertyValue
Molecular FormulaC10H12N2O3
Molecular Weight208.22 g/mol
LogP0.54
Polar Surface Area103.14 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Anti-inflammatory Activity

Research indicates that compounds similar to 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid exhibit notable anti-inflammatory properties. A study demonstrated that derivatives of pyrimidine can significantly inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound's structural similarity to known anti-inflammatory agents suggests it may also act on COX pathways, thereby reducing inflammation and associated pain .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies showed that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) indicative of moderate antibacterial activity. This suggests potential therapeutic applications in treating bacterial infections .

Cytotoxic Effects

Cytotoxicity assays have been performed to assess the compound's effects on cancer cell lines. The results indicated that 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid exhibits selective cytotoxicity against certain cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values obtained from these assays suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A recent study explored the anti-inflammatory effects of a series of pyrimidine derivatives, including 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid. The findings indicated a significant reduction in pro-inflammatory cytokines when tested in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Case Study on Antibacterial Properties :
    Another investigation assessed the antibacterial properties of various pyrimidine derivatives against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as a new class of antimicrobial agents .
  • Cytotoxicity in Cancer Research :
    A study focusing on the cytotoxic effects of pyrimidine derivatives on cancer cell lines reported that 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid led to a dose-dependent decrease in cell viability in MCF-7 cells. The mechanism was attributed to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid, and what key reagents are involved?

The synthesis typically involves multi-step organic reactions, such as condensation of pyrimidine precursors with propanoic acid derivatives. Key steps may include:

  • Cyclization of substituted pyrimidines under acidic or basic conditions.
  • Use of coupling agents (e.g., DCC, EDC) for carboxyl group activation.
  • Purification via recrystallization or column chromatography to isolate the final product . Reagents like acetic anhydride, thionyl chloride, or palladium catalysts may be employed depending on the pathway .

Q. Which structural characterization techniques are most effective for confirming the identity of this compound?

  • X-ray crystallography provides definitive proof of molecular conformation and bond angles (e.g., triclinic crystal system, space group P1 with lattice parameters a = 7.147 Å, b = 12.501 Å) .
  • NMR spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, with characteristic shifts for the dihydropyrimidinone ring (δ ~10–12 ppm for NH protons) and carboxylic acid (δ ~170 ppm in ¹³C) .

Q. What biological activities have been reported for this compound or its derivatives?

Pyrimidinone-propanoic acid derivatives often exhibit:

  • Enzyme inhibition : Potential interactions with metabolic enzymes (e.g., kinases, dehydrogenases) due to the pyrimidine core’s electron-deficient nature .
  • Receptor modulation : Structural analogs show activity in cellular signaling pathways, particularly in inflammatory or proliferative models .

Q. How can researchers analyze the purity and stability of this compound?

  • HPLC with UV detection (λ ~250–300 nm) monitors purity.
  • Thermogravimetric analysis (TGA) assesses thermal stability, while accelerated stability studies (e.g., exposure to heat, light, humidity) identify degradation products .

Q. What is the proposed mechanism of action for pyrimidinone-propanoic acid derivatives?

The carboxylic acid group facilitates hydrogen bonding with active-site residues of target enzymes, while the pyrimidinone ring may act as a Michael acceptor, enabling covalent inhibition in some cases .

Advanced Research Questions

Q. How can synthetic yields be optimized while controlling stereochemistry?

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) improve enantioselectivity during key bond-forming steps.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require careful temperature control to avoid byproducts .

Q. What insights does X-ray crystallography provide about the compound’s conformational flexibility?

Crystal structures reveal:

  • Planarity of the pyrimidinone ring , stabilized by intramolecular hydrogen bonds (N–H···O).
  • Torsional angles in the propanoic acid side chain, influencing interactions with biological targets .

Q. How can researchers identify novel biological targets for this compound?

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) with a tagged derivative.
  • Molecular docking : Screen against enzyme/receptor libraries to predict binding affinities .

Q. What computational methods are suitable for modeling its interactions with enzymes?

  • Density Functional Theory (DFT) : Calculates electron distribution in the pyrimidinone ring to predict reactivity.
  • Molecular Dynamics (MD) simulations : Track binding stability in aqueous or membrane environments .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D NMR techniques (COSY, HSQC) differentiate coupled protons and assign carbon environments.
  • Variable-temperature NMR reduces signal broadening caused by conformational exchange .

Q. What structure-activity relationship (SAR) trends are observed in pyrimidinone-propanoic acid analogs?

  • Substitution at the 4-methyl group : Bulkier groups (e.g., aryl) enhance enzyme inhibition but reduce solubility.
  • Modification of the propanoic acid chain : Shorter chains improve membrane permeability but may weaken target binding .

Q. What are the degradation pathways under oxidative or hydrolytic stress?

  • Hydrolysis : The lactam ring in the dihydropyrimidinone moiety is susceptible to base-mediated ring opening.
  • Oxidation : The methyl group may form a carboxylic acid derivative under strong oxidizing conditions .

Methodological Notes

  • Data Contradictions : Discrepancies in biological activity reports may arise from differences in assay conditions (e.g., pH, co-solvents) or impurity profiles. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is critical .
  • Interdisciplinary Approaches : Combine synthetic chemistry with in silico modeling and high-throughput screening to accelerate lead optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。